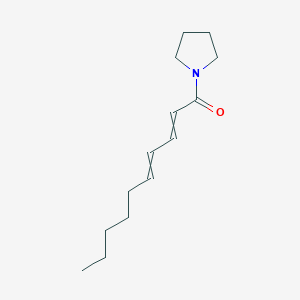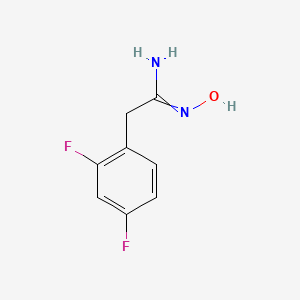![molecular formula C20H30N4O2 B12440734 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pracinostat is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor based on hydroxamic acid. It has shown potential anti-tumor activity and is characterized by favorable physicochemical, pharmaceutical, and pharmacokinetic properties . Pracinostat selectively inhibits HDAC class I, II, and IV, but not class III and HDAC6 in class IIb . This compound accumulates in tumor cells, leading to continuous inhibition of histone deacetylase, resulting in the accumulation of acetylated histones, chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells .
准备方法
Pracinostat is synthesized through a series of chemical reactions involving the formation of a benzimidazole ring and the attachment of a hydroxamic acid group. The synthetic route typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid derivative.
Attachment of Hydroxamic Acid Group: The hydroxamic acid group is then attached to the benzimidazole ring through a series of reactions involving the formation of an amide bond followed by hydroxylation.
Industrial production methods for pracinostat involve optimizing these synthetic routes to achieve high yield and purity while minimizing the use of hazardous reagents and conditions .
化学反应分析
Pracinostat undergoes several types of chemical reactions, including:
Oxidation: Pracinostat can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hydroxamic acid group, converting it to the corresponding amine.
Substitution: Substitution reactions can take place at various positions on the benzimidazole ring, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pracinostat .
科学研究应用
Pracinostat has a wide range of scientific research applications, including:
作用机制
Pracinostat exerts its effects by inhibiting the activity of histone deacetylases (HDACs). This inhibition leads to the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation . In vitro, pracinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells . The molecular targets of pracinostat include HDAC class I, II, and IV enzymes . The pathways involved in its mechanism of action include the PI3K/Akt signaling pathway and the STAT3 pathway .
相似化合物的比较
Pracinostat is compared with other similar HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and belinostat. While all these compounds inhibit HDAC activity, pracinostat has shown superior pharmaceutical, metabolic, and pharmacokinetic properties compared to SAHA . Pracinostat has demonstrated strong anticancer activity against both hematological and solid malignancies, whereas SAHA is primarily effective against hematological malignancies . Additionally, pracinostat has a higher affinity towards classical HDACs compared to other zinc-reliant metalloenzymes .
Similar compounds include:
Suberoylanilide Hydroxamic Acid (SAHA): An HDAC inhibitor effective against hematological malignancies.
Belinostat: Another HDAC inhibitor with activity against various cancers.
Panobinostat: An HDAC inhibitor used in the treatment of multiple myeloma.
Pracinostat’s uniqueness lies in its improved pharmacokinetic properties and its efficacy against both hematological and solid tumors .
属性
分子式 |
C20H30N4O2 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25) |
InChI 键 |
JHDKZFFAIZKUCU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


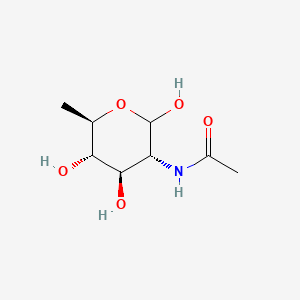

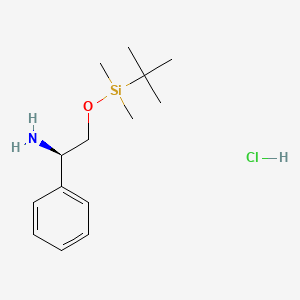
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
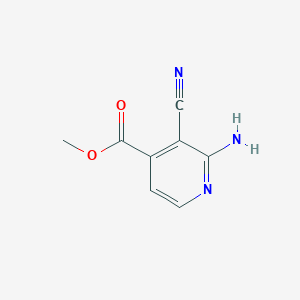
![1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B12440697.png)


![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)

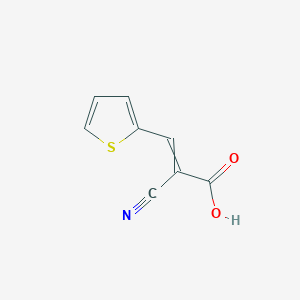
![[(3-Bromo-4-methoxyphenyl)methyl]hydrazine](/img/structure/B12440719.png)
